Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate is an organic compound with a complex structure that includes both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate is unique due to its specific structural features, including the presence of both amino and ester functional groups
Biological Activity
Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate, a compound with a significant chemical structure, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its effects.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₁₂BrNO₂
- Molecular Weight : 244.12 g/mol
- Purity : 96% .
The compound features a chiral center at the second carbon atom, which may influence its biological activity significantly.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial efficacy. For instance, derivatives with bromophenyl groups have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The minimum inhibitory concentration (MIC) values for structurally related compounds often range from 1 µg/mL to >64 µg/mL, depending on the specific modifications made to the phenyl rings .
Compound | MIC against S. aureus | MIC against E. faecium |
---|---|---|
Compound A | 1 µg/mL | 2 µg/mL |
Compound B | >64 µg/mL | >64 µg/mL |
This compound | TBD | TBD |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties against various cancer cell lines, including Caco-2 and A549. The compound's effectiveness is often compared to established chemotherapeutic agents.
- Caco-2 Cell Line : The compound has been reported to reduce cell viability significantly, indicating potential as an anticancer agent.
- A549 Cell Line : Similar reductions in viability were observed, although the specific percentage varies based on concentration and treatment duration .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds, providing insights into structure-activity relationships (SAR).
- Study on Thiazole Derivatives : A study highlighted that thiazole derivatives with bromophenyl substituents showed enhanced antimicrobial activity. The introduction of electron-withdrawing groups increased potency against bacterial strains .
- Anticancer Efficacy Assessment : In a comparative study, compounds similar to this compound were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that modifications to the phenyl groups significantly influenced anticancer activity, with certain configurations leading to over 50% reduction in cell viability .
Properties
Molecular Formula |
C16H16BrNO2 |
---|---|
Molecular Weight |
334.21 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate |
InChI |
InChI=1S/C16H16BrNO2/c1-20-16(19)15(18)10-11-2-4-12(5-3-11)13-6-8-14(17)9-7-13/h2-9,15H,10,18H2,1H3/t15-/m0/s1 |
InChI Key |
QONXNLMSQNGPGD-HNNXBMFYSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)Br)N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.